Indoximod

Description

This compound has been used in trials studying the treatment of Glioma, Melanoma, Ependymoma, Gliosarcoma, and Lung Cancer, among others.

This compound is a methylated tryptophan with immune checkpoint inhibitory activity. This compound inhibits the enzyme indoleamine 2,3-dioxygenase (IDO), which degrades the essential amino acid tryptophan, and may increase or maintain tryptophan levels important to T cell function. Tryptophan depletion is associated with immunosuppression involving T cell arrest and anergy.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 10 investigational indications.

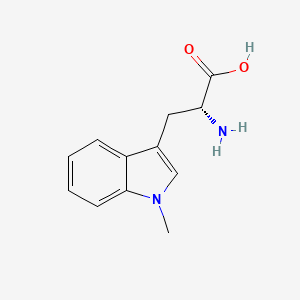

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(1-methylindol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADWXFSZEAPBJS-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40911500 | |

| Record name | 1-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110117-83-4 | |

| Record name | Indoximod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110117834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoximod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Methyl-D-tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOXIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX5CYN1KMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Indoximod's Mechanism of Action in Cancer Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indoximod is an immunomodulatory agent that acts as a potent inhibitor of the Indoleamine 2,3-dioxygenase (IDO1) pathway, a critical mechanism of tumor-induced immunosuppression. Unlike direct enzymatic inhibitors, this compound functions as a tryptophan mimetic, counteracting the downstream effects of IDO1-mediated tryptophan depletion. Its primary mechanisms of action involve the reactivation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway and the modulation of the Aryl Hydrocarbon Receptor (AhR). These actions collectively restore the function of suppressed immune cells, particularly T cells, and shift the tumor microenvironment from an immunosuppressive to an immunopermissive state. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

The IDO1 Pathway: A Key Immune Checkpoint in Cancer

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of immune responses. In the tumor microenvironment, IDO1 is often overexpressed by cancer cells and immune cells, such as dendritic cells (DCs). IDO1 catabolizes the essential amino acid tryptophan into kynurenine. This process has two major immunosuppressive consequences:

-

Tryptophan Depletion: The local depletion of tryptophan starves proliferating T cells, leading to their arrest in the G1 phase of the cell cycle and subsequent anergy or apoptosis. This specifically impairs the function of effector T cells (Teff) that are crucial for anti-tumor immunity.

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule that promotes the differentiation and function of regulatory T cells (Tregs), further dampening the anti-tumor immune response. Kynurenine also directly suppresses Teff and natural killer (NK) cell activity.[1][2]

This compound's Dual Mechanism of Action

This compound circumvents the limitations of direct IDO1 enzymatic inhibitors by targeting the downstream consequences of IDO1 activity. Its mechanism is twofold:

Reactivation of mTORC1 Signaling

In conditions of low tryptophan, the master metabolic kinase mTORC1 is suppressed, leading to a halt in protein synthesis and T cell proliferation.[3] this compound, as a tryptophan mimetic, creates a "tryptophan sufficiency" signal that reactivates mTORC1, even in a tryptophan-depleted environment.[1][3] This reactivation restores T cell proliferation and effector functions.

Modulation of the Aryl Hydrocarbon Receptor (AhR)

Kynurenine is a natural ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a role in regulating immune responses. Kynurenine-mediated AhR activation in T cells promotes their differentiation into immunosuppressive Treg cells. This compound also acts as a ligand for AhR, but it modulates its activity differently.[1][4] It competitively interferes with kynurenine binding and shifts the transcriptional output of AhR signaling. This leads to a decrease in the expression of Foxp3, the master regulator of Treg differentiation, and an increase in the expression of RORγt, a key transcription factor for the differentiation of pro-inflammatory Th17 cells.[1] This reprogramming of T cell differentiation further contributes to a more robust anti-tumor immune response.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type/System | Reference |

| mTORC1 Reactivation (IC50) | ~70 nM | Tryptophan-depleted cells | [3] |

| AhR-dependent Transcription (EC50) | ~20-30 µM | HepG2 cells | [1] |

| IDO1 Protein Downregulation in moDCs | up to ~65% decrease at 100 µM | Human monocyte-derived dendritic cells | [1] |

Table 2: Clinical Efficacy of this compound in Combination with Pembrolizumab in Advanced Melanoma (Phase II)

| Parameter | Value | Patient Population | Reference |

| Overall Response Rate (ORR) | 51% | Efficacy evaluable, non-ocular melanoma | [5] |

| Complete Response (CR) | 20% | Efficacy evaluable, non-ocular melanoma | [5] |

| Disease Control Rate (DCR) | 70% | Efficacy evaluable, non-ocular melanoma | [5] |

| Median Progression-Free Survival (PFS) | 12.4 months | Efficacy evaluable, non-ocular melanoma | [5] |

| ORR in PD-L1 Positive Patients | 70% | Efficacy evaluable, non-ocular melanoma | [5] |

| ORR in PD-L1 Negative Patients | 46% | Efficacy evaluable, non-ocular melanoma | [5] |

Signaling Pathways and Experimental Workflows

The IDO1 Immunosuppressive Pathway

Caption: The IDO1 pathway creates an immunosuppressive tumor microenvironment.

This compound's Mechanism of Action

Caption: this compound reverses IDO1-mediated immunosuppression in T cells.

Experimental Workflow: Dendritic Cell - T Cell Co-culture Assay

Caption: Workflow for assessing this compound's effect on T cell proliferation.

Key Experimental Protocols

Measurement of Tryptophan and Kynurenine by HPLC

This protocol is for the simultaneous measurement of tryptophan and kynurenine in serum or cell culture supernatant to assess IDO1 activity.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV and fluorescence detectors.

-

C18 reverse-phase column.

-

Trichloroacetic acid (TCA).

-

Mobile phase: 15 mM potassium phosphate buffer (pH 6.4) with 2.7% (v/v) acetonitrile.

-

Tryptophan and kynurenine standards.

-

Internal standard (e.g., 3-nitro-L-tyrosine).

Procedure:

-

Sample Preparation: To 100 µL of serum or supernatant, add 50 µL of 10% TCA to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes.

-

HPLC Analysis: Inject the supernatant onto the C18 column.

-

Detection:

-

Tryptophan: Fluorescence detector (Excitation: 285 nm, Emission: 365 nm).

-

Kynurenine and internal standard: UV detector (360 nm).

-

-

Quantification: Calculate concentrations based on standard curves. The kynurenine/tryptophan ratio is used as an indicator of IDO1 activity.[6][7][8]

Western Blot Analysis of mTORC1 Pathway Activation

This protocol is to assess the phosphorylation status of key mTORC1 pathway proteins in T cells treated with this compound under tryptophan-depleted conditions.

Materials:

-

T cells cultured in tryptophan-free media.

-

This compound.

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (5% BSA in TBST).

-

Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibody.

-

ECL detection reagent.

Procedure:

-

Cell Culture and Treatment: Culture T cells in tryptophan-free media and treat with varying concentrations of this compound for a specified time.

-

Protein Extraction: Lyse cells and quantify protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize bands using an ECL detection system.

-

Analysis: Quantify band intensities and calculate the ratio of phosphorylated to total protein to determine the activation state of the mTORC1 pathway.[9][10][11][12][13]

Dendritic Cell and T Cell Co-culture for Proliferation Assay

This protocol assesses the ability of this compound to restore T cell proliferation in the presence of IDO1-expressing dendritic cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs).

-

Monocyte isolation kit.

-

GM-CSF and IL-4 for DC differentiation.

-

IFN-γ for IDO1 induction in DCs.

-

This compound.

-

Allogeneic CD8+ T cells.

-

Cell proliferation dye (e.g., CFSE).

-

Flow cytometer.

Procedure:

-

DC Generation: Isolate monocytes from PBMCs and differentiate them into immature DCs using GM-CSF and IL-4. Mature the DCs with IFN-γ to induce IDO1 expression.

-

This compound Treatment: Treat the mature DCs with this compound at various concentrations.

-

T Cell Preparation: Isolate allogeneic CD8+ T cells and label them with a proliferation dye.

-

Co-culture: Co-culture the treated DCs with the labeled T cells at a ratio of 1:10 (DC:T cell) for 4-5 days.

-

Flow Cytometry Analysis: Harvest the cells and analyze the dilution of the proliferation dye in the T cell population by flow cytometry to quantify proliferation.[14][15][16][17]

Conclusion

This compound represents a novel approach in cancer immunotherapy by targeting the downstream metabolic and signaling consequences of IDO1 pathway activation. Its dual mechanism of reactivating mTORC1 and modulating AhR signaling effectively reverses tumor-induced immunosuppression, leading to enhanced anti-tumor T cell responses. The quantitative data from preclinical and clinical studies, along with the detailed experimental protocols provided, offer a comprehensive understanding of this compound's mechanism of action for researchers and drug development professionals in the field of oncology. Further investigation into its synergistic effects with other immunotherapies holds significant promise for improving patient outcomes.

References

- 1. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. This compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Phase II trial of the IDO pathway inhibitor this compound plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An HPLC method to determine tryptophan and kynurenine in serum simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 8. en.bio-protocol.org [en.bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

- 14. cdn.stemcell.com [cdn.stemcell.com]

- 15. stemcell.com [stemcell.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. Modified Dendritic cell-based T-cell expansion protocol and single-cell multi-omics allow for the selection of the most expanded and in vitro-effective clonotype via profiling of thousands of MAGE-A3-specific T-cells - PMC [pmc.ncbi.nlm.nih.gov]

Indoximod's Role in Tryptophan Metabolism and the Kynurenine Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoximod (1-methyl-D-tryptophan) is an orally administered small molecule that modulates the tryptophan-kynurenine metabolic pathway, a critical regulator of immune tolerance. Unlike direct enzymatic inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), this compound exerts its effects through a distinct mechanism of action. It acts as a tryptophan mimetic, thereby reversing the immunosuppressive consequences of tryptophan depletion orchestrated by IDO1 and tryptophan 2,3-dioxygenase (TDO). This guide provides a comprehensive technical overview of this compound's role in tryptophan metabolism and the kynurenine pathway, its impact on anti-tumor immunity, and its evaluation in clinical settings. We present quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways.

Introduction: The Tryptophan-Kynurenine Pathway in Immuno-Oncology

Tryptophan, an essential amino acid, is a crucial component for protein synthesis and a precursor for various bioactive molecules. Over 95% of tryptophan catabolism occurs via the kynurenine pathway[1][2]. The initial and rate-limiting step of this pathway is the conversion of tryptophan to N-formylkynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan 2,3-dioxygenase (TDO)[3][4]. In the tumor microenvironment, the upregulation of these enzymes, particularly IDO1, leads to two key immunosuppressive outcomes: the depletion of local tryptophan and the accumulation of kynurenine and its downstream metabolites[3][4][5].

Tryptophan starvation arrests T-cell proliferation and induces anergy, while kynurenine and other metabolites actively promote the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response[3][6]. Consequently, targeting the tryptophan-kynurenine pathway has emerged as a promising strategy in cancer immunotherapy.

This compound: A Differentiated IDO Pathway Inhibitor

This compound, the D-isomer of 1-methyl-tryptophan, was developed as a modulator of the IDO pathway[7][8]. Importantly, it does not directly inhibit the enzymatic activity of IDO1[7][8]. Instead, it functions as a tryptophan mimetic with a dual mechanism of action.

Reversal of Tryptophan Depletion Sensing and mTORC1 Activation

In the presence of low tryptophan levels, as is common in the tumor microenvironment, T cells sense this amino acid deprivation, leading to the suppression of the master metabolic regulator, mammalian target of rapamycin complex 1 (mTORC1)[7][9][10]. This compound, acting as a tryptophan mimetic, generates a tryptophan sufficiency signal that reactivates mTORC1 signaling in T cells, even amidst tryptophan scarcity[7][9][10][11]. This reactivation restores T cell proliferation and effector function.

Modulation of the Aryl Hydrocarbon Receptor (AHR) Pathway

Kynurenine is a natural ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a role in immune regulation[9]. The binding of kynurenine to AHR promotes the differentiation of naïve CD4+ T cells into immunosuppressive FoxP3+ regulatory T cells[9][12]. This compound has been shown to modulate AHR-dependent transcriptional activity[7][9]. It can act as a competitive antagonist of kynurenine at the AHR, thereby inhibiting the transcription of genes like FOXP3 and promoting the transcription of genes like RORC, which is associated with the pro-inflammatory Th17 cell phenotype[9]. This shifts the balance from an immunosuppressive to an immunostimulatory T cell response.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro, preclinical, and clinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type/System | Reference |

| IC50 for relief of mTORC1 suppression | ~70 nM | Tryptophan-depleted cells | [1] |

| EC50 for IDO protein downregulation in moDCs | ~20 µM | Human monocyte-derived dendritic cells | [5] |

Table 2: Pharmacokinetic Properties of this compound in Humans (Phase I Study)

| Parameter | Value | Dose | Reference |

| Cmax | ~12 µM | 2000 mg twice daily | [13][14][15] |

| Tmax | 2.9 hours | Not specified | [2][7][15] |

| Half-life (t1/2) | 10.5 hours | Not specified | [2][7][15] |

| AUC | Plateaued above 1200 mg | >1200 mg | [13][14][15] |

Table 3: Clinical Efficacy of this compound in Combination Therapies

| Cancer Type | Combination Therapy | Trial Phase | Key Endpoints | Results | Reference |

| Advanced Melanoma | Pembrolizumab | II | Overall Response Rate (ORR), Complete Response (CR), Disease Control Rate (DCR), Median Progression-Free Survival (PFS) | ORR: 51%, CR: 20%, DCR: 70%, mPFS: 12.4 months | [3][4][16][17] |

| Metastatic Breast Cancer | Docetaxel | IB | Maximum Tolerated Dose (MTD), Partial Responses (PR) | MTD of this compound: 1200 mg BID with Docetaxel 75 mg/m², 4 PRs in 22 evaluable patients | [18] |

| Pediatric Brain Tumors | Chemotherapy and/or Radiation | I | Median Overall Survival (OS) | Recurrent disease: 13.3 months, DIPG: 14.4 months | [6] |

| Metastatic Solid Tumors | Docetaxel | IB | Dose Limiting Toxicities (DLTs), Partial Responses (PRs) | 4 PRs (2 breast, 1 NSCLC, 1 thymic) | [18] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Overview of the Tryptophan-Kynurenine Pathway.

Caption: Dual Mechanism of Action of this compound.

Caption: General Workflow for In Vivo Efficacy Studies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro mTORC1 Activity Assay (Western Blot)

Objective: To assess the ability of this compound to reactivate mTORC1 signaling in tryptophan-depleted T cells.

Materials:

-

Primary human CD4+ or CD8+ T cells

-

Tryptophan-free RPMI medium

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-S6 Kinase (pS6K), anti-S6 Kinase (total S6K), anti-Actin

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescence detection reagents

Protocol:

-

Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs) by negative magnetic selection.

-

Culture the enriched T cell populations overnight in tryptophan-free RPMI medium to induce a state of tryptophan depletion.

-

Treat the cells with varying concentrations of this compound for 5 hours.

-

Harvest the cells and lyse them using ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pS6K, total S6K, and Actin overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify band intensities using densitometry and normalize the pS6K signal to total S6K and the loading control (Actin).

In Vivo Murine Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.

Materials:

-

C57BL/6 mice

-

B16-F10 melanoma cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

This compound formulation for oral gavage

-

Calipers

Protocol:

-

Culture B16-F10 melanoma cells in complete growth medium.

-

On the day of implantation, harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each C57BL/6 mouse.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (or vehicle control) orally, typically twice daily, at the desired dose.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor animal body weight as an indicator of toxicity.

-

The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.

-

Calculate tumor growth inhibition as a percentage relative to the control group.

-

At the end of the study, blood, tumor tissue, and lymph nodes can be collected for pharmacodynamic and immune cell analysis.

Flow Cytometry Analysis of T Cell Populations

Objective: To quantify the changes in T effector (Teff) and regulatory T cell (Treg) populations in the tumor microenvironment or peripheral lymphoid organs following this compound treatment.

Materials:

-

Single-cell suspensions from tumor tissue or spleen/lymph nodes

-

Fluorescently conjugated antibodies against CD4, CD8, FoxP3, and other relevant T cell markers

-

Fixation/Permeabilization buffers for intracellular staining (for FoxP3)

-

Flow cytometer

Protocol:

-

Prepare single-cell suspensions from the tissues of interest.

-

Perform surface staining by incubating the cells with a cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD4, CD8) in the dark on ice.

-

Wash the cells to remove unbound antibodies.

-

For Treg analysis, fix and permeabilize the cells using a commercially available kit.

-

Perform intracellular staining for FoxP3 by incubating the permeabilized cells with an anti-FoxP3 antibody.

-

Wash the cells and resuspend them in an appropriate buffer for flow cytometry.

-

Acquire data on a flow cytometer.

-

Analyze the data using flow cytometry analysis software to quantify the percentages of different T cell populations (e.g., CD4+FoxP3+ Tregs, CD8+ Teffs) and determine the Teff/Treg ratio.

Conclusion

This compound represents a novel approach to targeting the immunosuppressive tryptophan-kynurenine pathway. Its unique mechanism of action, which involves the reactivation of mTORC1 signaling and modulation of the AHR pathway, distinguishes it from direct enzymatic inhibitors of IDO1. Preclinical and clinical data suggest that this compound can effectively reverse tumor-induced immune suppression and enhance the efficacy of other cancer therapies, including chemotherapy and immune checkpoint inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this compound in immuno-oncology.

References

- 1. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. This compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase II trial of the IDO pathway inhibitor this compound plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] this compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 | Semantic Scholar [semanticscholar.org]

- 10. Facebook [cancer.gov]

- 11. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alexslemonade.org [alexslemonade.org]

- 13. A phase I study of this compound in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase 2 trial of this compound with chemotherapy and radiation for children with progressive brain tumors or newly diagnosed DIPG [augusta.edu]

- 15. Phase II trial of the IDO pathway inhibitor this compound plus pembrolizumab for the treatment of patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ASCO – American Society of Clinical Oncology [asco.org]

- 18. This compound-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Agent Indoximod: From Discovery to Synthesis and Mechanistic Insights

A Technical Guide for Researchers and Drug Development Professionals

Published: December 17, 2025

Abstract

Indoximod (1-Methyl-D-tryptophan), an investigational immunomodulatory agent, has garnered significant interest for its potential in cancer immunotherapy. Unlike direct enzymatic inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), this compound functions as a tryptophan mimetic, counteracting the immunosuppressive effects of tryptophan catabolism through the modulation of downstream signaling pathways, primarily involving mTORC1 and the Aryl Hydrocarbon Receptor (AhR). This technical guide provides a comprehensive overview of the discovery of this compound, detailed protocols for its chemical synthesis, and an in-depth exploration of its molecular mechanisms of action. Quantitative data are summarized in tabular format for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The journey to the development of this compound began with the broader investigation of the role of tryptophan metabolism in immune tolerance. The enzyme indoleamine 2,3-dioxygenase (IDO), responsible for the catabolism of the essential amino acid tryptophan, was identified as a key player in creating an immunosuppressive microenvironment, a mechanism co-opted by tumors to evade immune surveillance.[1]

The racemic compound 1-methyl-D,L-tryptophan (1MT) was first identified as a competitive inhibitor of the IDO1 enzyme in the early 1990s by Cady and Sono.[2] A significant conceptual leap occurred in 1998 when Munn, Mellor, and their colleagues proposed that IDO1-mediated tryptophan deprivation was a crucial mechanism of immunosuppression, particularly affecting T-cell proliferation.[3] This discovery spurred the investigation of IDO inhibitors as potential cancer therapeutics.

While the L-isomer of 1-methyl-tryptophan (L-1MT) is a more potent direct inhibitor of the purified IDO1 enzyme, subsequent preclinical studies revealed that the D-isomer, this compound (D-1MT), exhibited superior in vivo antitumor activity, particularly in combination with chemotherapy.[4][5] This intriguing finding led to the clinical development of this compound. It was later elucidated that this compound does not function as a direct inhibitor of the IDO1 enzyme but rather as a tryptophan mimetic, counteracting the downstream effects of tryptophan depletion.[2][6] Key institutions involved in the research and development of this compound include the Medical College of Georgia, the Lankenau Institute for Medical Research, and NewLink Genetics.[3][7]

Chemical Synthesis of this compound (1-Methyl-D-tryptophan)

The chemical synthesis of this compound can be achieved through various routes. A common and effective method involves the N-methylation of D-tryptophan. The following is a detailed protocol for a multi-step synthesis adapted from publicly available technical disclosures.[3]

Experimental Protocol: Synthesis of this compound

This protocol is divided into three main stages:

-

Protection of D-tryptophan: The amino group of D-tryptophan is protected with a tert-butoxycarbonyl (Boc) group.

-

N-Methylation of the Indole Ring: The indole nitrogen of the Boc-protected D-tryptophan is methylated.

-

Deprotection: The Boc protecting group is removed to yield the final product, this compound.

-

Reaction Setup:

-

To a suitable reaction vessel, add D-tryptophan (100 g) and water (800 ml).

-

Add sodium hydroxide (49 g) to the mixture and stir until dissolved.

-

Cool the mixture to 25-30°C.

-

-

Boc Protection:

-

Slowly add Di-tert-butyl dicarbonate (DiBOC) (128.2 g) to the reaction mixture.

-

Stir the mixture for 4 hours at 25-30°C.

-

-

Work-up and Extraction:

-

Wash the reaction mixture with toluene.

-

Cool the aqueous layer to 0-5°C.

-

Add ethyl acetate to the mixture.

-

Acidify the mixture with aqueous hydrochloric acid to a pH of approximately 2-3.

-

Stir for 20 minutes at 0-5°C.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers.

-

-

Isolation and Purification:

-

Wash the combined organic layers with water and then with an aqueous sodium chloride solution.

-

Distill off the solvent completely from the organic layer under reduced pressure.

-

Co-distill the residue with cyclohexane.

-

To the obtained solid, add isopropanol (100 ml) and cyclohexane (150 ml) at 25-30°C.

-

Heat the mixture to 55-60°C and stir for 20 minutes.

-

Cool the mixture to 25-30°C and stir for 30 minutes.

-

Further cool to 5-10°C and stir for 2 hours to allow for precipitation.

-

Filter the precipitated solid, wash with a mixture of isopropanol and cyclohexane, and dry to yield Boc-D-tryptophan.

-

-

Reaction Setup:

-

In a reaction vessel, dissolve Boc-D-tryptophan (50 g) in dimethylformamide (200 ml).

-

Cool the solution to 0-5°C.

-

-

Methylation:

-

Slowly add sodium tertiary butoxide (40 g) to the cooled solution.

-

Stir the reaction mixture at 0-5°C.

-

-

Work-up and Extraction:

-

Once the reaction is complete, distill off the solvent completely under reduced pressure.

-

Cool the residue to 25-30°C and add water and ethyl acetate.

-

Separate the organic and aqueous layers.

-

Wash the aqueous layer with ethyl acetate.

-

-

Isolation:

-

The methylated product remains in the aqueous layer.

-

-

Deprotection:

-

To the aqueous solution containing the methylated intermediate, add isopropanol (500 ml) and hydrochloric acid (100 ml) at 25-30°C.

-

Heat the mixture to 60-65°C and stir for 5 hours.

-

-

Work-up and Purification:

-

Distill off the solvent completely from the reaction mixture.

-

Cool the residue to 25-30°C and add water and ethyl acetate.

-

Separate the organic and aqueous layers, and wash the aqueous layer with ethyl acetate.

-

Basify the aqueous layer using an aqueous sodium hydroxide solution at 25-30°C.

-

Add ethyl acetate to the basified mixture and stir for 20 minutes.

-

Separate the organic and aqueous layers.

-

Distill off the solvent completely from the organic layer and co-distill with water.

-

Add water (800 ml) to the obtained solid at 25-30°C and stir for 2 hours.

-

Filter the solid, wash with water, and dry.

-

-

Final Recrystallization:

-

Add isopropyl alcohol (1200 ml) to the dried solid at 25-30°C and stir.

-

Filter the solid, wash with isopropyl alcohol, and dry to obtain pure this compound.[3]

-

Synthesis Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. A phase I study of this compound in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

Indoximod as an inhibitor of the IDO1 pathway

An In-depth Technical Guide to Indoximod: A Modulator of the IDO1 Pathway

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (1-methyl-D-tryptophan, D-1MT) is an orally administered small molecule that modulates the indoleamine 2,3-dioxygenase (IDO1) pathway, a critical metabolic checkpoint involved in tumor-induced immunosuppression. Unlike direct enzymatic inhibitors, this compound's mechanism of action is multifaceted, primarily acting downstream of the IDO1 enzyme. It functions as a tryptophan mimetic to counteract the immunosuppressive effects of tryptophan depletion, thereby restoring T-cell proliferation and function. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, outlining relevant experimental protocols, and visualizing the core biological pathways and workflows.

Mechanism of Action

The IDO1 enzyme is a rate-limiting step in the catabolism of the essential amino acid tryptophan into kynurenine.[1] In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and accumulation of kynurenine metabolites. This metabolic shift suppresses the anti-tumor immune response through two primary mechanisms:

-

Tryptophan Depletion: Deprivation of tryptophan arrests effector T-cell proliferation and induces their anergy or apoptosis.[2] This is sensed by the GCN2 kinase, leading to the inhibition of the mTORC1 signaling pathway, a master regulator of cell growth and proliferation.[3]

-

Kynurenine Accumulation: Kynurenine and its derivatives act as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes the differentiation of naïve CD4+ T-cells into immunosuppressive regulatory T-cells (Tregs) and suppresses effector T-cell function.[4][5]

Paradoxically, studies have shown that this compound is not a direct enzymatic inhibitor of IDO1.[4] Instead, its therapeutic effects stem from its ability to act as a tryptophan mimetic and modulate downstream signaling pathways.[3][6][7]

-

Reactivation of mTORC1: this compound provides a tryptophan sufficiency signal that circumvents the effects of tryptophan depletion, leading to the reactivation of the mTORC1 pathway in T-cells.[4][5][8] This restores protein synthesis and reverses the anergic state, promoting T-cell proliferation and effector function.[4] this compound has been shown to relieve mTORC1 suppression with high potency.[5][8][9]

-

Modulation of the AhR Pathway: this compound influences the differentiation of CD4+ T-cells via the AhR pathway. It favors the development of pro-inflammatory IL-17-producing helper T-cells (Th17) over the differentiation of immunosuppressive Tregs.[4][5]

-

Downregulation of IDO1 Expression: In some preclinical models, this compound has been observed to downregulate the expression of IDO1 protein in dendritic cells, potentially through an AhR-dependent mechanism.[4][8]

By targeting these downstream effectors, this compound can potentially overcome the limitations of direct IDO1 inhibitors, which may be bypassed by compensatory activation of related enzymes like IDO2 or Tryptophan 2,3-dioxygenase (TDO).[5]

Signaling Pathway Diagram

Caption: IDO1 pathway and this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro, preclinical, and clinical studies.

Table 1: In Vitro and Preclinical Activity

| Parameter | Value | Context / Assay | Source |

| mTORC1 Reactivation IC₅₀ | ~70 nM | Relief of mTORC1 suppression in cells under tryptophan-depleted conditions. | [5][8][9] |

| Enzymatic Inhibition Ki (L-isomer) | 19 µM | Competitive inhibition of purified IDO1 enzyme by 1-methyl-L-tryptophan. | [10] |

| Enzymatic Inhibition Ki (DL-mixture) | 35 µM | Competitive inhibition of purified IDO1 enzyme by 1-methyl-DL-tryptophan. | [10] |

| In Vivo Dose (Murine) | 250 mg/kg/dose BID | B16F10 melanoma model, resulted in reduced IDO protein expression in pDCs. | [4] |

Note: this compound is the D-isomer (D-1MT), which is a much less effective direct enzymatic inhibitor than the L-isomer.[10] Its primary potency is in downstream pathway modulation.

Table 2: Clinical Pharmacokinetics & Dosage

| Parameter | Value | Clinical Trial Context | Source |

| Recommended Phase II Dose | 1200 mg BID | In combination with docetaxel (75 mg/m²). | [1] |

| Maximum Tolerated Dose (MTD) | Not reached at 2000 mg BID | Phase I dose-escalation study in patients with advanced solid tumors. | [2] |

| Pediatric Dose | 19.2 mg/kg/dose BID | Phase I trial in children with recurrent brain tumors. | [11][12] |

| Time to Cmax | ~2.9 hours | At 2000 mg BID dose. | [2] |

| Serum Half-life (t₁/₂) | ~10.5 hours | Phase I dose-escalation study. | [2] |

| Plasma Cmax | ~12 µM | At 2000 mg BID dose. Pharmacokinetic plateau observed above 1200 mg. | [2] |

Table 3: Clinical Efficacy in Combination Therapies

| Indication | Combination Agent | Trial Phase | Key Efficacy Metrics | Source |

| Advanced Melanoma | Pembrolizumab | II | ORR: 51%CR: 20%DCR: 70%mPFS: 12.4 months | [5][13] |

| Recurrent Pediatric Brain Tumors | Temozolomide / Radiation | I | mOS (all recurrent): 13.3 monthsmOS (responders): 25.2 months | [11][12][14] |

| Newly Diagnosed DIPG | Temozolomide / Radiation | I | mOS: 14.4 months | [11][12][14] |

| Metastatic Solid Tumors | Docetaxel | Ib | 4 PRs (out of 22 evaluable patients)9 SD | [1] |

Abbreviations: ORR (Objective Response Rate), CR (Complete Response), DCR (Disease Control Rate), mPFS (median Progression-Free Survival), mOS (median Overall Survival), PR (Partial Response), SD (Stable Disease), DIPG (Diffuse Intrinsic Pontine Glioma).

Key Experimental Protocols

This section provides detailed methodologies for foundational experiments used to characterize IDO1 pathway inhibitors like this compound.

Protocol: Cell-Based IDO1 Activity Assay (Kynurenine Measurement)

This protocol describes a common method to assess the functional inhibition of the IDO1 pathway in a cellular context by measuring the production of kynurenine.

1. Cell Culture and IDO1 Induction:

-

Cell Line: Human cancer cell lines known to express IDO1 upon stimulation, such as HeLa (cervical cancer) or SKOV-3 (ovarian cancer), are commonly used.[15][16]

-

Plating: Seed cells in a 96-well plate at a density of 1-3 x 10⁴ cells per well and allow them to adhere overnight at 37°C, 5% CO₂.[16][17]

-

Induction: To induce IDO1 expression, replace the medium with fresh medium containing recombinant human interferon-gamma (IFNγ) at a final concentration of 100 ng/mL.[16][17] Include wells without IFNγ as a negative control.

2. Inhibitor Treatment:

-

Prepare serial dilutions of this compound (or other test compounds) in the complete culture medium.

-

Add the inhibitor dilutions to the IFNγ-stimulated cells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 24-48 hours at 37°C, 5% CO₂.[15]

3. Kynurenine Quantification (Colorimetric Method):

-

Supernatant Collection: After incubation, carefully collect 100-140 µL of cell culture supernatant from each well and transfer to a new 96-well plate.[15][17]

-

Protein Precipitation: Add 30-50 µL of 6.1 N trichloroacetic acid (TCA) to each well to precipitate proteins.[15]

-

Hydrolysis: Incubate the plate at 50°C for 30 minutes. This step is critical to hydrolyze the initial product, N-formylkynurenine, into stable kynurenine.[15][17]

-

Centrifugation: Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.[15]

-

Color Development: Transfer 50-100 µL of the clear supernatant to a new flat-bottom 96-well plate. Add an equal volume of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well and incubate at room temperature for 10 minutes to develop a yellow color.[15][17]

-

Absorbance Reading: Measure the absorbance at 480 nm using a microplate reader.[15]

4. Data Analysis:

-

Generate a standard curve using known concentrations of kynurenine.

-

Calculate the concentration of kynurenine in the experimental samples by interpolating from the standard curve.

-

Determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

Experimental Workflow Diagram

Caption: Workflow for a cell-based IDO1 activity assay.

Protocol: Quantification of Tryptophan and Kynurenine by HPLC

High-Performance Liquid Chromatography (HPLC) is a highly accurate method for quantifying tryptophan and kynurenine levels in biological samples (e.g., plasma, cell culture supernatant).

1. Sample Preparation:

-

Supernatant/Plasma: Collect cell culture supernatant or plasma samples.

-

Protein Precipitation: Deproteinize samples by adding an equal volume of 6.1 N TCA or three volumes of ice-cold methanol. Vortex and incubate on ice for 10-20 minutes.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet precipitated proteins.

-

Filtration: Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC System and Conditions:

-

System: An HPLC system equipped with a UV or diode array detector.

-

Column: A reverse-phase C18 column (e.g., Hypersil GOLD C18, 50 x 2.1 mm, 3 µm) is standard.[18]

-

Mobile Phase: An isocratic mobile phase is often sufficient. A typical composition is 15 mM potassium phosphate buffer (pH 6.4) with 2.7% (v/v) acetonitrile.[18] Alternative mobile phases, such as methanol:10 mM sodium dihydrogen phosphate (27:73 v/v, pH 2.8), have also been described.[19]

-

Injection Volume: 5-20 µL.[18]

3. Detection:

-

Simultaneously monitor two wavelengths using the diode array detector:

4. Data Analysis:

-

Generate separate standard curves for tryptophan and kynurenine using authentic standards of known concentrations.

-

Identify and quantify the peaks in the sample chromatograms by comparing their retention times and spectral properties to the standards.

-

Calculate the concentration of each analyte based on the peak area and the standard curve. The Kynurenine/Tryptophan ratio is often used as a pharmacodynamic marker of IDO1 pathway activity.[2]

Logical Diagram: Combination Therapy Trial

Caption: Logical design of a combination therapy trial.

Conclusion

This compound represents a distinct approach to targeting the IDO1 pathway. By acting as a tryptophan mimetic to modulate the downstream mTORC1 and AhR signaling pathways, it effectively reverses the immunosuppressive effects of IDO1 activity without directly inhibiting the enzyme. This mechanism may offer advantages in overcoming potential resistance pathways that could limit the efficacy of direct enzymatic inhibitors. The quantitative data from numerous clinical trials demonstrate its safety and suggest promising efficacy in combination with chemotherapy and immune checkpoint inhibitors across a range of malignancies. The experimental protocols detailed herein provide a foundation for researchers to further investigate this compound and other modulators of the immunometabolic landscape in cancer.

References

- 1. ASCO – American Society of Clinical Oncology [asco.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. This compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phase II trial of the IDO pathway inhibitor this compound plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. oncotarget.com [oncotarget.com]

- 17. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]

- 19. Rapid Isocratic Liquid Chromatographic Separation and Quantification of Tryptophan and Six kynurenine Metabolites in Biological Samples with Ultraviolet and Fluorimetric Detection - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Targets of Indoximod Beyond IDO1: A Technical Guide

Executive Summary: Indoximod (D-1-methyl-tryptophan) has historically been classified as an inhibitor of the indoleamine 2,3-dioxygenase (IDO1) pathway. However, extensive research has revealed a nuanced and complex mechanism of action that deviates significantly from direct enzymatic inhibition. Puzzlingly, this compound does not inhibit the enzymatic activity of purified IDO1 in vitro, yet it effectively reverses the immunosuppressive consequences of IDO1 activity in cellular and in vivo models.[1][2] This guide elucidates the current understanding of this compound's molecular targets beyond direct IDO1 enzyme interaction, focusing on its role as a crucial modulator of downstream immunometabolic signaling pathways. The primary molecular targets are now understood to be the mTORC1 and AhR signaling nodes, which this compound modulates to counteract the immunosuppressive effects of tryptophan catabolism by IDO1 and the related enzyme, Tryptophan 2,3-dioxygenase (TDO).

The Tryptophan Catabolism Axis: A Dual Pathway of Immunosuppression

IDO1 and TDO are heme-containing enzymes that catalyze the initial and rate-limiting step of tryptophan (Trp) catabolism, converting it into N-formyl-kynurenine, which is rapidly metabolized to L-kynurenine (Kyn).[1][3][4] In the tumor microenvironment, the activity of these enzymes creates a profoundly immunosuppressive milieu through two distinct, yet synergistic, mechanisms:

-

Tryptophan Depletion: The local depletion of Trp, an essential amino acid, is sensed by T cells, leading to the activation of the GCN2 kinase. This results in the inhibition of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth and proliferation, ultimately causing T cell anergy and arrest.[5]

-

Kynurenine Production: The accumulation of Kyn and its downstream metabolites provides a pool of ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] AhR activation in naive CD4+ T cells drives the transcription of FOXP3, promoting their differentiation into immunosuppressive regulatory T cells (Tregs).[1][6][7]

These dual mechanisms effectively shut down anti-tumor T cell responses, allowing for tumor immune escape.

Core Molecular Target 1: The mTORC1 Pathway

This compound's primary mechanism for restoring T cell proliferation is by acting as a tryptophan mimetic, directly countering the effects of Trp starvation.[8][9] It does not inhibit the IDO1/TDO enzyme but instead circumvents the metabolic block.

-

Tryptophan Sufficiency Signal: In conditions of low Trp, this compound enters the T cell and generates a "Trp sufficiency signal."[1][6][10] This signal relieves the suppression of mTORC1 activity.[8][11] The precise amino acid sensors involved are still under investigation but this action bypasses the GCN2-mediated stress response.[1]

-

Restoration of T-Cell Function: By reactivating mTORC1, this compound restores crucial downstream signaling required for protein synthesis and cell cycle progression.[1][8] This leads to a direct increase in the proliferation of both CD8+ effector T cells and CD4+ helper T cells, even in the presence of active IDO1 or TDO enzymes.[1][6]

Core Molecular Target 2: The Aryl Hydrocarbon Receptor (AhR) Pathway

Beyond its effects on mTORC1, this compound actively remodels the differentiation fate of CD4+ T cells by modulating the AhR signaling pathway.[1][6][7][12] It functions as a signaling antagonist or modulator at the AhR, opposing the effects of the natural ligand, Kynurenine.

-

Inhibition of Treg Differentiation: By interfering with Kyn-mediated AhR signaling, this compound inhibits the transcription of the master Treg regulator, FOXP3.[1][6][7] This skews the differentiation of naive CD4+ T cells away from the immunosuppressive Treg phenotype.[1] This effect can be reversed by the addition of an AhR inhibitor, confirming the pathway's involvement.[1]

-

Promotion of Th17 Differentiation: Concurrently, this compound's modulation of AhR signaling increases the transcription of RORC (encoding RORγt), the master regulator for IL-17-producing helper T cells (Th17).[1][6][7] This actively shifts the balance from an immunosuppressive to a pro-inflammatory T cell response.

-

Downregulation of IDO1 Expression: In dendritic cells (DCs), IDO1 expression can be maintained through a Kyn/AhR positive feedback loop.[1][12] this compound disrupts this loop, leading to the downregulation of IDO1 protein expression in DCs, thereby reducing the source of Trp catabolism.[1][6][7][12]

Quantitative Pharmacology of this compound

While this compound is not a direct enzymatic inhibitor, its activity can be quantified in various cell-based functional assays. These values highlight the concentrations at which it exerts its biological effects, many of which are achievable in a clinical setting.[13]

| Parameter | Value | Assay System | Implication | Reference |

| EC50 | ~40 µM | T-cell proliferation (MLR with IDO+ DCs) | Concentration for 50% maximal restoration of T-cell proliferation. | [1] |

| IC50 | ~70 nM | Relief of mTORC1 suppression | High potency in mimicking Trp to reactivate mTORC1 signaling. | [8] |

| Potency | ~20 µM | IDO1 protein downregulation in moDCs | Concentration for effective disruption of the Kyn/AhR feedback loop. | [14] |

| Ki (vs. IDO1) | >100 µM | Cell-free recombinant IDO1 enzyme assay | Confirms this compound is not a direct, competitive enzyme inhibitor. | [1] |

| Clinical Dose | 1200 mg BID | Phase I/II Clinical Trials | Standard dose used to achieve therapeutic plasma concentrations. | [2][8][12] |

| Peak Serum Conc. | ~16 µM | Phase I Clinical Trial (at >1200 mg) | Clinically achieved concentrations are within the range of biological activity. | [13] |

Key Experimental Methodologies

Validating the molecular targets of this compound requires a suite of cellular immunology and molecular biology techniques. Below are summarized protocols for key experiments.

CD4+ T-Cell Differentiation Assay

This assay is crucial for demonstrating this compound's effect on the AhR-mediated differentiation of T helper cells.

-

Cell Isolation: Isolate naive CD4+ T cells (CD4+CD45RA+) from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Culture Setup: Plate cells in anti-CD3/CD28-coated wells to provide T-cell receptor stimulation.

-

Differentiation Conditions: Culture cells for 5-7 days under various conditions:

-

Control (standard media)

-

-

L-Kynurenine (e.g., 100 µM) to drive Treg differentiation.

-

-

-

Kynurenine + this compound (at a range of concentrations, e.g., 10-100 µM).

-

-

-

Kynurenine + this compound + AhR inhibitor (e.g., CH223191 at 1-10 µM) to confirm AhR dependency.

-

-

-

Analysis:

-

Flow Cytometry: Harvest cells, fix/permeabilize, and stain for intracellular transcription factors FoxP3 (Treg marker) and RORγt (Th17 marker). Analyze the percentage of positive cells.

-

qPCR: Extract RNA and perform quantitative real-time PCR to measure the relative expression of FOXP3 and RORC mRNA transcripts.

-

mTORC1 Activity Assay

This assay measures the direct effect of this compound on T-cell metabolic signaling.

-

T-Cell Culture: Activate CD8+ or CD4+ T cells in either complete media or tryptophan-deficient media to simulate an IDO-active environment.

-

Treatment: Add this compound at various concentrations to the Trp-deficient cultures. Include a positive control (cells in complete media) and a negative control (cells in Trp-deficient media without this compound).

-

Incubation: Culture for a short period (e.g., 2-24 hours).

-

Analysis by Flow Cytometry: Harvest cells, fix, and permeabilize. Stain with a fluorescently-labeled antibody against phosphorylated S6 Kinase (pS6K), a direct downstream target of mTORC1. Analyze the mean fluorescence intensity (MFI) to quantify mTORC1 activity.

AhR Reporter Gene Assay

This biochemical assay confirms whether this compound can modulate AhR-driven gene transcription.

-

Cell Line: Use a cell line (e.g., HEK293T) stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple AhR response elements (DRE/XRE).

-

Treatment: Treat cells with:

-

Vehicle control.

-

A known AhR agonist (e.g., TCDD or Kynurenine).

-

Agonist + this compound at varying concentrations.

-

-

Incubation: Culture for 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. A reduction in light output in the this compound-treated groups compared to the agonist-only group indicates antagonistic activity.

Summary and Implications for Drug Development

The contemporary understanding of this compound's mechanism of action has shifted from that of a direct enzyme inhibitor to a sophisticated immunometabolic pathway modulator. Its primary molecular targets are not the IDO1 or TDO enzymes themselves, but the critical downstream signaling hubs of mTORC1 and AhR.

Key Implications:

-

Broad Applicability: By targeting downstream effectors, this compound's action is agnostic to the specific upstream enzyme (IDO1, IDO2, or TDO) responsible for tryptophan catabolism.[8][12] This may offer an advantage over enzyme-specific inhibitors, which could be bypassed by tumor upregulation of an alternative enzyme.[8]

-

Pleiotropic Effects: this compound combines two beneficial anti-cancer immune effects: it directly restores the proliferative capacity of effector T cells (via mTORC1) while simultaneously reprogramming the tumor microenvironment to be less immunosuppressive by blocking Treg differentiation and promoting a Th17 phenotype (via AhR).[1][6]

-

Rational Combination Therapies: This mechanistic understanding provides a strong rationale for combining this compound with therapies that increase tumor antigen presentation and T-cell infiltration, such as chemotherapy, radiation, and immune checkpoint inhibitors.[3][4][15] The goal is to provide a larger pool of T cells that this compound can then activate and sustain within the tumor microenvironment.

References

- 1. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ASCO – American Society of Clinical Oncology [asco.org]

- 3. onclive.com [onclive.com]

- 4. dovepress.com [dovepress.com]

- 5. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Frontiers | this compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] this compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 | Semantic Scholar [semanticscholar.org]

- 11. selleckchem.com [selleckchem.com]

- 12. This compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. academic.oup.com [academic.oup.com]

Indoximod: A Technical Guide to Reversing Immune Suppression in the Tumor Microenvironment

Abstract

The catabolism of the essential amino acid tryptophan via the indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) pathways is a critical mechanism of immune evasion exploited by tumors. This process depletes local tryptophan and produces immunosuppressive metabolites, primarily kynurenine, which collectively suppress effector T-cell function and promote a regulatory T-cell phenotype within the tumor microenvironment. Indoximod (D-1-methyl-tryptophan) is an orally administered small molecule IDO pathway inhibitor that reverses this immunosuppression. Unlike direct enzymatic inhibitors, this compound functions as a tryptophan mimetic, acting downstream to counteract the effects of tryptophan depletion and modulate kynurenine-driven signaling. This guide provides an in-depth technical overview of this compound's mechanism of action, a summary of key quantitative clinical data, detailed experimental protocols for its evaluation, and visualizations of the core biological pathways and experimental workflows.

The IDO Pathway: A Key Immune Checkpoint

Tumors frequently overexpress enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), IDO2, or tryptophan 2,3-dioxygenase (TDO) to create an immunosuppressive microenvironment.[1][2] This is achieved through two primary mechanisms:

-

Tryptophan Depletion: The enzymatic degradation of tryptophan creates a state of localized amino acid starvation. T-effector cells are highly sensitive to tryptophan levels, and depletion leads to the activation of the General Control Nonderepressible 2 (GCN2) kinase, which in turn inhibits the master metabolic regulator mTORC1.[2][3] This results in T-cell anergy, reduced proliferation, and apoptosis.

-

Kynurenine Production: The catabolism of tryptophan produces a series of metabolites known as kynurenines.[2][4] Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor present on various immune cells.[2][5] Activation of AHR in naïve CD4+ T-cells promotes their differentiation into immunosuppressive FoxP3+ regulatory T-cells (Tregs) while inhibiting the development of pro-inflammatory T-helper cells.[5][6][7]

This compound's Differentiated Mechanism of Action

Crucially, this compound is not a direct competitive inhibitor of the IDO1 enzyme.[2][8] Its therapeutic effects are mediated through distinct downstream mechanisms that counteract the immunosuppressive consequences of IDO/TDO pathway activation.

Reversal of Tryptophan Deprivation Signaling via mTORC1

This compound functions as a tryptophan mimetic.[1][3] In the low-tryptophan environment created by IDO/TDO activity, this compound provides a "tryptophan sufficiency" signal that bypasses the starvation response.[5][6] This signal directly reactivates the mTORC1 pathway in T-cells, restoring their proliferative capacity and effector functions.[2][3][5] By preventing the suppression of mTORC1, this compound effectively reverses one of the primary mechanisms of T-cell inhibition.[2][3]

Modulation of the Kynurenine-AHR Axis

This compound also modulates the signaling cascade initiated by kynurenine. It influences the AHR-dependent differentiation of T-cells.[5] Studies have shown that in the presence of this compound, the transcription of FOXP3 (the master regulator for Tregs) is inhibited, while the transcription of RORC (the master regulator for Th17 cells) is increased.[5][6][9] This skews the differentiation of naïve CD4+ T-cells away from an immunosuppressive Treg phenotype towards a pro-inflammatory Th17 phenotype.[2][5] Furthermore, this compound can downregulate the expression of the IDO1 protein itself in dendritic cells through a mechanism that involves AHR signaling.[5][6]

Quantitative Efficacy Data from Clinical Trials

This compound has been evaluated in multiple clinical trials, both as a monotherapy and in combination with chemotherapy, radiation, and immune checkpoint inhibitors. The data below summarizes key efficacy endpoints.

Table 1: Phase II Trial of this compound + Pembrolizumab in Advanced Melanoma

| Metric | Value | Reference |

|---|---|---|

| Population | Efficacy Evaluable (non-ocular melanoma) | [10] |

| Number of Patients (n) | 89 | [10] |

| Overall Response Rate (ORR) | 51% | [10] |

| Complete Response (CR) | 20% | [10] |

| Disease Control Rate (DCR) | 70% | [10] |

| Median Progression-Free Survival (PFS) | 12.4 months (95% CI: 6.4-24.9) | [10] |

| ORR in PD-L1 Positive Patients | 70% | [10] |

| ORR in PD-L1 Negative Patients | 46% |[10] |

Table 2: Phase I Trial of this compound-Based Chemo-immunotherapy in Pediatric Brain Tumors

| Metric | Value | Reference |

|---|---|---|

| Population | Recurrent Brain Tumors or new DIPG | [11][12] |

| Number of Patients (n) | 81 | [11][12] |

| Median Overall Survival (OS) - Recurrent Disease (n=68) | 13.3 months | [11][12] |

| Median Overall Survival (OS) - DIPG (n=13) | 14.4 months | [11][12] |

| Median OS - Patients with Objective Response (n=26) | 25.2 months | [11][12] |

| Median OS - Non-responders (n=37) | 7.3 months |[11][12] |

Table 3: Phase Ib Trial of this compound + Docetaxel in Metastatic Solid Tumors

| Metric | Value | Reference |

|---|---|---|

| Population | Evaluable patients with metastatic solid tumors | [13] |

| Number of Patients (n) | 22 | [13] |

| Partial Responses (PR) | 4 (18.2%) | [13] |

| Stable Disease (SD) | 9 (40.9%) | [13] |

| Progressive Disease (PD) | 9 (40.9%) | [13] |

| Recommended Phase II Dose (RP2D) | this compound 1200 mg BID + Docetaxel 75 mg/m² |[13] |

Key Experimental Protocols for Evaluation

Reproducible and robust assays are critical for evaluating IDO pathway modulators like this compound. The following sections detail generalized protocols for key in vitro and in vivo experiments.

Cellular IDO1 Activity Assay

This assay measures a compound's ability to inhibit kynurenine production in a cellular context.

-

Objective: To determine the half-maximal effective concentration (EC50) of this compound or other modulators on IDO1 activity in cells.

-

Principle: A human cancer cell line that expresses IDO1 is stimulated with interferon-gamma (IFN-γ) to upregulate enzyme expression. The cells are then treated with the test compound, and the accumulation of kynurenine in the culture supernatant is measured as a readout of enzyme activity.[14][15]

-

Materials:

-

Human cancer cell line (e.g., SKOV-3 ovarian or HeLa cervical cancer cells).[14][15]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Recombinant human IFN-γ.

-

Test compound (this compound) and controls.

-

96-well cell culture plates.

-

Reagents for kynurenine detection (e.g., Ehrlich's reagent).

-

Microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed SKOV-3 cells into a 96-well plate at a density of ~2 x 10⁴ cells/well and allow them to adhere overnight.

-

IDO1 Induction: Treat cells with IFN-γ (e.g., 50-100 ng/mL) for 24-48 hours to induce IDO1 expression.[14][16]

-

Compound Treatment: Remove the IFN-γ-containing medium and replace it with fresh medium containing serial dilutions of the test compound. Include vehicle-only (positive control) and no-IFN-γ (negative control) wells.

-

Incubation: Incubate the plate for an additional 24-48 hours.[14]

-

Supernatant Collection: Collect the cell culture supernatant.

-

Kynurenine Measurement:

-

Add trichloroacetic acid to the supernatant to precipitate proteins.

-

Centrifuge and transfer the clarified supernatant to a new plate.

-

Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

Incubate for 10-20 minutes at room temperature.

-

Measure absorbance at ~490 nm.[16]

-

-

Data Analysis: Calculate kynurenine concentrations from a standard curve. Plot percent inhibition against compound concentration to determine the EC50 value.

-

In Vivo Murine Tumor Model

This protocol evaluates the antitumor efficacy of this compound in an immunocompetent mouse model.

-

Objective: To assess the in vivo antitumor activity of this compound, alone or in combination with other therapies.

-

Principle: Syngeneic tumor cells are implanted into immunocompetent mice. Once tumors are established, mice are treated with this compound, and tumor growth is monitored over time. The model relies on an intact immune system to observe the immunomodulatory effects of the drug.[16][17]

-

Materials:

-

Immunocompetent mice (e.g., C57BL/6 or BALB/c).

-

Syngeneic tumor cell line (e.g., B16F10 melanoma for C57BL/6, 4T1 breast cancer for BALB/c).[16][17]

-

This compound formulation for oral gavage or dietary administration.

-

Calipers for tumor measurement.

-

Tools for blood collection and tissue harvesting.

-

Flow cytometer and antibodies for immune cell analysis.

-

-

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁵ cells) into the flank of the mice.[16]

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume with calipers every 2-3 days (Volume = 0.5 x Length x Width²).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle, this compound, Combination Therapy). Administer treatment as per the study design (e.g., daily oral gavage).

-

Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study.

-

Endpoint Analysis: At the study endpoint (e.g., when tumors reach a predetermined size), euthanize the mice.

-

Excise tumors and record their final weight.

-

Collect blood via cardiac puncture to measure plasma levels of tryptophan and kynurenine.[16][18]

-

Process tumors and spleens/lymph nodes for downstream analysis, such as flow cytometry to quantify infiltrating immune cell populations (CD8+ T-cells, Tregs, etc.) or immunohistochemistry (IHC) for markers like Ki-67.[17]

-

-

Conclusion

This compound represents a distinct approach to targeting the immunosuppressive IDO pathway. By acting as a tryptophan mimetic downstream of the enzyme, it simultaneously reverses T-cell suppression mediated by tryptophan starvation (via mTORC1) and modulates the differentiation of T-cells driven by the kynurenine-AHR axis.[1][2][5] This multifaceted mechanism may offer advantages over direct enzymatic inhibitors, potentially reducing the risk of resistance through bypass mechanisms.[1] Clinical data, particularly in combination with checkpoint inhibitors, has shown encouraging antitumor activity.[10] Continued research and well-designed clinical trials are essential to fully define its role in the expanding arsenal of cancer immunotherapies.

References

- 1. Frontiers | this compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]

- 2. This compound: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. The therapeutic potential of targeting tryptophan catabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. oncotarget.com [oncotarget.com]

- 10. Phase II trial of the IDO pathway inhibitor this compound plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asco.org [asco.org]

- 14. benchchem.com [benchchem.com]

- 15. oncotarget.com [oncotarget.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Core Mechanisms of Indoximod: A Technical Guide to its Foundational Research on mTOR Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction